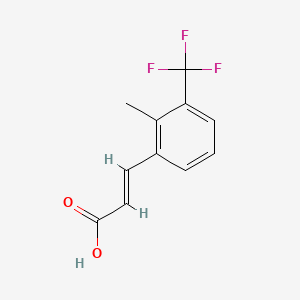

2-Methyl-3-(trifluoromethyl)cinnamic acid

Description

BenchChem offers high-quality 2-Methyl-3-(trifluoromethyl)cinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(trifluoromethyl)cinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-[2-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-8(5-6-10(15)16)3-2-4-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOYNGWYVWNFOC-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Fluorinated Cinnamic Acid Derivatives

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-(trifluoromethyl)cinnamic Acid

Cinnamic acid and its derivatives are a cornerstone in organic synthesis, recognized for their prevalence in natural products and their broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF₃) moiety, into organic molecules can dramatically enhance their pharmacological profiles. These enhancements often include increased metabolic stability, improved membrane permeability, and stronger binding affinity to target proteins.

This guide focuses on the synthesis of a specific, highly functionalized derivative: 2-Methyl-3-(trifluoromethyl)cinnamic acid . This molecule serves as a valuable building block for medicinal chemists and drug development professionals, offering a scaffold that combines the structural features of cinnamic acid with the unique electronic and lipophilic properties of the trifluoromethyl group. We will explore the most efficient and reliable synthetic pathways, provide detailed experimental protocols, and explain the chemical principles underpinning these methodologies.

Strategic Overview: Retrosynthetic Pathways

The synthesis of 2-Methyl-3-(trifluoromethyl)cinnamic acid can be approached through several established carbon-carbon bond-forming reactions. The primary disconnection points to the formation of the α,β-unsaturated double bond, leading to three principal synthetic strategies, each starting from a different key precursor derived from the substituted toluene core.

Caption: Key retrosynthetic disconnections for the target molecule.

This guide will primarily focus on the Knoevenagel condensation due to its reliability, mild conditions, and high yields. Alternative methods like the Perkin and Heck reactions will be discussed as viable alternatives.

Synthesis of the Key Precursor: 2-Methyl-3-(trifluoromethyl)benzaldehyde

The successful synthesis of the target cinnamic acid is contingent upon the availability of its corresponding benzaldehyde precursor, 2-Methyl-3-(trifluoromethyl)benzaldehyde (CAS 878001-20-8).[3] While various methods exist for the synthesis of trifluoromethyl-substituted benzaldehydes, a common industrial approach involves the controlled oxidation of the corresponding benzyl halide or the hydrolysis of a benzal halide.[4][5][6]

A plausible laboratory-scale synthesis involves the oxidation of 2-methyl-3-(trifluoromethyl)benzyl alcohol. This alcohol can be prepared from commercially available starting materials through standard functional group transformations. The oxidation step itself can be achieved using a variety of modern reagents, such as a TEMPO-catalyzed reaction with sodium hypochlorite, which offers high selectivity and operates under mild conditions.[7]

Primary Synthetic Route: The Knoevenagel-Doebner Condensation

The Knoevenagel condensation is a highly efficient method for forming carbon-carbon double bonds by reacting an aldehyde with a compound containing an active methylene group, such as malonic acid.[8][9] The use of malonic acid followed by spontaneous decarboxylation is often referred to as the Doebner modification.[10] This reaction is typically catalyzed by a weak base like piperidine in a solvent such as pyridine.[8][11]

Causality and Mechanism

The reaction proceeds through a well-understood, multi-step mechanism that ensures the formation of the desired α,β-unsaturated acid.[9]

-

Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of malonic acid, creating a highly nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the 2-Methyl-3-(trifluoromethyl)benzaldehyde, forming a tetrahedral intermediate.

-

Dehydration: A proton transfer and subsequent elimination of a water molecule (dehydration) occurs, yielding an unsaturated dicarboxylic acid intermediate.

-

Decarboxylation: Upon heating, this intermediate readily loses carbon dioxide to furnish the final, thermodynamically stable trans-cinnamic acid derivative.

Caption: Stepwise mechanism of the Knoevenagel-Doebner condensation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for structurally similar trifluoromethyl-substituted cinnamic acids.[11][12]

Materials:

-

2-Methyl-3-(trifluoromethyl)benzaldehyde

-

Malonic acid (1.5 equivalents)

-

Anhydrous Pyridine (as solvent)

-

Piperidine (catalytic amount, ~0.1 equivalents)

-

5M Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol or an Ethanol/water mixture (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Methyl-3-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.5 eq).

-

Solvent and Catalyst Addition: Add anhydrous pyridine to dissolve the solids, followed by a catalytic amount of piperidine (approx. 10 drops per 10 mmol of aldehyde).

-

Reaction: Heat the mixture to reflux (approximately 110-115 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-5 hours). The evolution of CO₂ gas indicates the reaction is proceeding.

-

Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the dark solution into a beaker containing crushed ice and water.

-

Precipitation: Acidify the aqueous mixture by slowly adding 5M HCl with stirring until the pH is approximately 2. A solid precipitate of the crude cinnamic acid will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove pyridine hydrochloride and other water-soluble impurities.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2-Methyl-3-(trifluoromethyl)cinnamic acid as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven to a constant weight.

Alternative Synthetic Strategies

While the Knoevenagel-Doebner condensation is highly effective, other classical and modern reactions provide alternative pathways to the target molecule.

| Synthetic Method | Starting Material | Key Reagents | General Conditions | Rationale & Causality |

| Knoevenagel-Doebner | Aldehyde | Malonic acid, Piperidine/Pyridine | Reflux (~110 °C) | Advantages: Excellent yields, mild conditions, readily available reagents. The reaction is driven by the formation of stable intermediates and the irreversible loss of CO₂.[9][13] |

| Perkin Reaction | Aldehyde | Acetic anhydride, Sodium acetate | High Temperature (160-180 °C) | Mechanism: An enolate is formed from acetic anhydride, which then undergoes an aldol-type condensation with the aldehyde.[14][15] Requires higher temperatures, which can be a limitation for sensitive substrates.[16][17] |

| Heck Reaction | Aryl Halide | Acrylic acid, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 100-150 °C | Mechanism: A powerful Pd-catalyzed cross-coupling reaction.[18][19] It involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination.[20] Useful if the aryl halide is more accessible than the aldehyde. |

Conclusion

The synthesis of 2-Methyl-3-(trifluoromethyl)cinnamic acid is readily achievable through several robust organic transformations. For researchers and drug development professionals, the Knoevenagel-Doebner condensation stands out as the most practical and efficient method, offering high yields under relatively mild conditions and utilizing common laboratory reagents. The Perkin and Heck reactions represent valuable alternative strategies, the choice of which may be dictated by the availability of the specific starting materials—either the benzaldehyde or the corresponding aryl halide. The successful synthesis and purification of this fluorinated building block open avenues for the development of novel therapeutic agents with potentially enhanced pharmacological properties.

References

-

Chen, J., Wang, S., & Liu, H. (2021). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Advances, 11(43), 26765-26781. [1][21]

-

Alfa Chemistry. (n.d.). Knoevenagel Condensation. Retrieved from Alfa Chemistry Technical Articles. [8][9]

-

Beller, M., & Zapf, A. (2004). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Journal of Molecular Catalysis A: Chemical, 221(1-2), 141-147. [18]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link][14]

-

Wall, V. M., Eisenstadt, A., Ager, D. J., & Laneman, S. A. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Platinum Metals Review, 43(4), 138-145. [19][20]

-

Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link][15]

-

University of Chemistry and Technology, Prague. (n.d.). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link][16]

-

National Institutes of Health. (2021). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link][1]

-

Chiriac, C. I., Tanasa, F., & Onciu, M. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 10(2), 481-487. [17]

-

Singh, R., et al. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bio-Evolution and Physico-Chemical Letters, 2(1), 1-7. [10]

-

Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564. [13]

-

Fvs. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of Cinnamic Acid and its Antimicrobial Activity: A Review. Retrieved from [Link][2]

-

Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

-

National Institutes of Health. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Retrieved from [Link]

-

de Morais, S. M., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e16810111550.

-

Martin, W. B., & Kateley, L. J. (2011). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education, 88(2), 191-193.

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. 8(5), 1-5.

- Google Patents. (n.d.). CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid.

-

PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved from [Link][11]

-

Quick Company. (n.d.). An Improved Process For Preparation Of Trifluoromethylbenzaldehydes And Intermediates Thereof. Retrieved from [Link][4]

-

Google Patents. (n.d.). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof. Retrieved from [5]

-

Google Patents. (n.d.). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde. Retrieved from [6]

- Google Patents. (n.d.). CN106748695B - Preparation method of m-trifluoromethyl cinnamaldehyde.

Sources

- 1. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-METHYL-3-(TRIFLUOROMETHYL)BENZALDEHYDE | 878001-20-8 [chemicalbook.com]

- 4. An Improved Process For Preparation Of Trifluoromethylbenzaldehydes [quickcompany.in]

- 5. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

- 6. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]

- 7. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bepls.com [bepls.com]

- 11. prepchem.com [prepchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Perkin reaction - Wikipedia [en.wikipedia.org]

- 15. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 16. fchpt.stuba.sk [fchpt.stuba.sk]

- 17. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

- 19. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Ca...: Ingenta Connect [ingentaconnect.com]

- 20. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 21. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

physicochemical properties of 2-Methyl-3-(trifluoromethyl)cinnamic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-(trifluoromethyl)cinnamic acid

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Cinnamic acid derivatives, in particular, are a class of compounds recognized for their diverse pharmacological potential, including antioxidant, anti-inflammatory, and antimicrobial activities.[1] This guide focuses on a specific, synthetically valuable analogue: 2-Methyl-3-(trifluoromethyl)cinnamic acid.

The introduction of methyl (-CH₃) and trifluoromethyl (-CF₃) groups onto the cinnamic acid scaffold is a deliberate synthetic strategy. The -CF₃ group is a well-known bioisostere for other functional groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby modulating the pharmacokinetic and pharmacodynamic profile of a molecule.[2] The adjacent methyl group further influences the steric and electronic properties of the phenyl ring.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the known and, more critically, offers robust, field-proven experimental protocols for the determination of its most vital parameters: aqueous solubility, pKa, and lipophilicity (LogP). The methodologies are presented not merely as steps but as self-validating systems, grounded in established analytical principles to ensure scientific integrity and reproducibility.

Caption: Chemical structure of 2-Methyl-3-(trifluoromethyl)cinnamic acid.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical nature is the bedrock of its development. Below is a summary of the available data for 2-Methyl-3-(trifluoromethyl)cinnamic acid, which primarily consists of basic identifiers and computationally predicted values. The most critical drug-like properties—solubility, pKa, and LogP—require experimental determination for accuracy.

| Property | Value | Source |

| CAS Number | 1017777-95-5 | [3][4] |

| Molecular Formula | C₁₁H₉F₃O₂ | [3] |

| Molecular Weight | 230.18 g/mol | [3] |

| Melting Point | 168-171 °C | [3] |

| Boiling Point | 297.2 ± 35.0 °C (Predicted) | [3] |

| Density | 1.316 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | Not Experimentally Determined | - |

| Aqueous Solubility | Not Experimentally Determined | - |

| LogP | Not Experimentally Determined | - |

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For an acidic compound like this one, the pKa governs its solubility in aqueous media, its ability to permeate biological membranes, and its potential for formulation. The parent compound, cinnamic acid, has a pKa of approximately 4.44.[5] The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid, thereby lowering the pKa. For comparison, the predicted pKa of the related isomer, 3-(trifluoromethyl)cinnamic acid, is 4.25.[6] An experimentally derived value is essential for accurate modeling of its behavior in physiological environments.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. It profoundly influences absorption, distribution, metabolism, and excretion (ADME) properties. A high LogP value often correlates with poor aqueous solubility and high membrane permeability, while a low LogP suggests the opposite. The presence of the trifluoromethyl group is known to increase lipophilicity.[2] Determining the LogP is crucial for early-stage drug development to predict its potential for oral bioavailability and to guide formulation strategies.

Aqueous Solubility

Aqueous solubility is arguably one of the most important physicochemical properties for any potential therapeutic agent, as a drug must be in solution to be absorbed. Given the aromatic structure and the lipophilic -CF₃ group, 2-Methyl-3-(trifluoromethyl)cinnamic acid is expected to be a poorly soluble compound.[7] Its solubility will also be highly pH-dependent; below its pKa, the neutral, protonated form will dominate, exhibiting minimal "intrinsic solubility." Above the pKa, the compound will deprotonate to form a more soluble carboxylate salt.[8]

Experimental Characterization Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties. The rationale behind procedural choices is explained to ensure a deep understanding of the analytical system.

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

The Shake-Flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility, particularly for compounds with low solubility.[9] This protocol ensures that a saturated solution is achieved and accurately measured.

Caption: Workflow for solubility determination via the Shake-Flask method.

Methodology:

-

Preparation of Media: Prepare a series of aqueous buffers, such as phosphate-buffered saline (PBS) at pH 7.4 and citrate buffers at acidic pH values (e.g., pH 2.0 and 5.0), to assess pH-dependent solubility.[10]

-

Sample Preparation: Add an excess amount of solid 2-Methyl-3-(trifluoromethyl)cinnamic acid to vials containing a known volume of each buffer. The excess solid is crucial to ensure that equilibrium is established with the solid phase.[9]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium, typically 24 to 48 hours. The system has reached equilibrium when solubility measurements from consecutive time points are consistent.

-

Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant.

-

Filtration: Filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates. Causality Note: Pre-rinsing the filter with the solution can prevent loss of the analyte due to adsorption to the filter membrane, which is a critical source of error for poorly soluble compounds.[9]

-

Quantification: Prepare a calibration curve using stock solutions of the compound in a suitable organic solvent (e.g., methanol or acetonitrile). Dilute the filtered supernatant with the mobile phase and analyze its concentration using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. Cinnamic acid derivatives possess a strong chromophore, making UV detection highly suitable.[1]

Protocol 2: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[11] It involves monitoring the change in pH of a solution of the compound as a titrant of known concentration is added incrementally.

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).[12]

-

Sample Preparation: Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a concentration of approximately 1-10 mM. Causality Note: If solubility is a limiting factor, a co-solvent like methanol can be used. However, the apparent pKa must then be determined at several co-solvent concentrations and extrapolated back to 0% to find the aqueous pKa.[11]

-

Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and purge with nitrogen to eliminate dissolved CO₂, which can interfere with the titration of weak acids.[11]

-

Initial Acidification: For an acidic compound, first add a standardized solution of HCl (e.g., 0.1 M) to fully protonate the analyte (to a pH of ~2).

-

Titration: Incrementally add a standardized solution of carbonate-free NaOH (e.g., 0.1 M) using an auto-burette. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point (where moles of NaOH equal the initial moles of the compound) is identified as the inflection point of the sigmoid curve, which corresponds to the peak of the first derivative plot (dpH/dV vs. Volume). The pKa is the pH value at exactly half the volume of the equivalence point.[12]

Protocol 3: Estimation of LogP by RP-HPLC

This chromatographic method provides a rapid and reliable estimation of LogP by correlating a compound's retention time on a nonpolar stationary phase with the known LogP values of a series of standard compounds.[13][14] The logarithm of the capacity factor (log k) is used as the lipophilicity index.

Caption: Workflow for LogP estimation using RP-HPLC.

Methodology:

-

Selection of Standards: Choose a set of 5-7 commercially available compounds with reliable, literature-reported LogP values that span a range bracketing the expected LogP of the test compound.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

-

Mobile Phase: An isocratic mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The pH of the aqueous phase should be adjusted to at least 2 units below the pKa of the compound (e.g., pH 2.5) to ensure it is in its neutral, un-ionized form.

-

Detection: UV detection at a wavelength where all compounds absorb (e.g., 254 nm).

-

-

Determination of Void Time (t₀): Inject a non-retained compound (e.g., uracil) to determine the column's void time.

-

Analysis: Inject the standard compounds and 2-Methyl-3-(trifluoromethyl)cinnamic acid individually and record their retention times (t_R).

-

Calculation of Capacity Factor (k): For each compound, calculate the capacity factor using the formula: k = (t_R - t₀) / t₀ .

-

Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standard compounds against their known LogP values. Perform a linear regression on the data. A good correlation (R² ≥ 0.98) indicates a valid system.[15]

-

LogP Determination: Using the equation from the linear regression (y = mx + c, where y = log k and x = LogP), calculate the LogP of 2-Methyl-3-(trifluoromethyl)cinnamic acid from its experimentally determined log k value.

Conclusion

2-Methyl-3-(trifluoromethyl)cinnamic acid is a compound with significant potential, defined by the interplay of its methyl and trifluoromethyl substituents. While basic identifiers are available, its utility in research and development hinges on a precise understanding of its core physicochemical properties. The predicted low solubility and the influence of its acidic pKa on its ionization state are central to its behavior.

This guide provides the necessary framework for the robust, experimental characterization of this molecule. The detailed protocols for determining solubility, pKa, and LogP are designed to yield accurate and reproducible data, forming the essential foundation for any subsequent investigation, from formulation development to pharmacokinetic studies. Adherence to these validated methodologies will empower researchers to unlock the full potential of this and other novel cinnamic acid derivatives.

References

-

Title: Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Source: PubMed URL: [Link]

-

Title: Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. Source: Sciencedirect URL: [Link]

-

Title: Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Source: ACS Publications URL: [Link]

-

Title: Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. Source: ResearchGate URL: [Link]

-

Title: Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Source: PubMed URL: [Link]

-

Title: Assessment of reverse-phase HPLC and TLC for the determination of n-octanol/water partition coefficients. Source: ECETOC URL: [Link]

-

Title: Experimental and Computational Methods Pertaining to Drug Solubility. Source: SciSpace URL: [Link]

-

Title: Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. | Request PDF. Source: ResearchGate URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Source: Lund University Publications URL: [Link]

-

Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Source: ECETOC URL: [Link]

-

Title: Development of Methods for the Determination of pKa Values. Source: PMC - NIH URL: [Link]

-

Title: Protocol for Determining pKa Using Potentiometric Titration. Source: Creative Bioarray URL: [Link]

-

Title: 2-(Trifluoromethyl)cinnamic acid. Source: MySkinRecipes URL: [Link]

-

Title: Cinnamic acid. Source: Wikipedia URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(Trifluoromethyl)cinnamic acid [myskinrecipes.com]

- 3. 2-METHYL-3-(TRIFLUOROMETHYL)CINNAMIC ACID CAS#: 1017777-95-5 [m.chemicalbook.com]

- 4. Methyl-cinnamate | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 6. 3-(Trifluoromethyl)cinnamic acid | 779-89-5 [chemicalbook.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ecetoc.org [ecetoc.org]

An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)cinnamic acid

CAS Number: 1017777-95-5

Introduction

2-Methyl-3-(trifluoromethyl)cinnamic acid is a substituted aromatic carboxylic acid belonging to the broad class of cinnamic acid derivatives. The strategic incorporation of both a methyl (-CH₃) group at the ortho-position and a potent electron-withdrawing trifluoromethyl (-CF₃) group at the meta-position of the phenyl ring creates a unique electronic and steric profile. This substitution pattern is of significant interest to researchers in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is a well-established bioisostere used in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets[1]. While cinnamic acid derivatives are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the specific profile of this disubstituted analog remains an area of active investigation[2][3]. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, potential applications, and methodologies for its evaluation.

Physicochemical and Structural Properties

The key to understanding the potential applications of 2-Methyl-3-(trifluoromethyl)cinnamic acid lies in its fundamental physicochemical properties. The presence of the -CF₃ group significantly impacts its acidity and lipophilicity compared to unsubstituted cinnamic acid. These parameters are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source(s) |

| CAS Number | 1017777-95-5 | [4] |

| Molecular Formula | C₁₁H₉F₃O₂ | [4] |

| Molecular Weight | 230.18 g/mol | [4] |

| Appearance | White to Off-White Solid/Powder | [5] |

| Melting Point | 168-171 °C | [4] |

| Boiling Point (Predicted) | 297.2 ± 35.0 °C | [4] |

| pKa (Predicted) | ~4.2 | [5] |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in water. | [5] |

Synthesis and Mechanistic Insights

The most reliable and common method for synthesizing substituted cinnamic acids is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid. The Doebner modification of this reaction, which uses pyridine as the solvent and a catalytic amount of a base like piperidine, is particularly effective as it facilitates the in-situ decarboxylation of the intermediate to yield the final α,β-unsaturated acid[6].

Reaction Mechanism: Knoevenagel Condensation

The causality behind this synthetic choice rests on the high reactivity of the aldehyde's carbonyl group, enhanced by the electron-withdrawing -CF₃ group, and the acidity of the α-protons of malonic acid.

-

Deprotonation: The basic catalyst (piperidine) deprotonates malonic acid to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-methyl-3-(trifluoromethyl)benzaldehyde.

-

Dehydration: A subsequent dehydration step, driven by heating, forms a carbon-carbon double bond.

-

Decarboxylation: The resulting dicarboxylic acid intermediate readily loses CO₂ upon heating in the acidic workup to yield the final cinnamic acid product.

Caption: Synthetic workflow via Knoevenagel condensation.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established procedures for analogous compounds[6]. The success of the reaction is monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by analytical methods like NMR and melting point analysis.

-

Materials:

-

2-Methyl-3-(trifluoromethyl)benzaldehyde (1.0 eq)

-

Malonic acid (2.0 eq)

-

Anhydrous Pyridine (3-4 volumes)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Concentrated Hydrochloric Acid

-

Ice

-

Ethanol/Water for recrystallization

-

-

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-3-(trifluoromethyl)benzaldehyde and malonic acid.

-

Solvent and Catalyst Addition: Add anhydrous pyridine to dissolve the solids, followed by a catalytic amount of piperidine.

-

Reaction: Heat the mixture to reflux (approx. 110-115 °C) for 4-6 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting aldehyde.

-

Work-up and Precipitation: Allow the reaction mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly pour the reaction mixture into the ice/acid slurry with vigorous stirring. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual pyridine and salts.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2-Methyl-3-(trifluoromethyl)cinnamic acid.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and acquiring NMR spectra to confirm its structure.

-

Potential Applications in Research and Drug Development

While specific biological data for 2-Methyl-3-(trifluoromethyl)cinnamic acid is not yet widely published, its structural features suggest several promising avenues for investigation based on the known activities of its analogs. The trifluoromethyl group is known to often enhance the biological efficacy of parent compounds[6][7].

-

Antimicrobial Agents: Anilides of 3-(trifluoromethyl)cinnamic acid have shown activity against various bacterial strains, including Staphylococcus aureus[7]. It is plausible that this analog could serve as a scaffold for novel antibacterial agents.

-

Anticancer Therapeutics: Cinnamic acid derivatives are known to exhibit anticancer properties[2]. The -CF₃ group can improve drug-like properties, making this compound a candidate for screening against various cancer cell lines. Its mechanism could involve the modulation of key signaling pathways like NF-κB or MAPK, which are often dysregulated in cancer[7].

-

Enzyme Inhibition: The carboxylic acid moiety and the substituted phenyl ring provide anchor points for binding to enzyme active sites. This structure could be explored as an inhibitor for various enzymes implicated in disease.

Sources

- 1. lucasmilhaupt.com [lucasmilhaupt.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-METHYL-3-(TRIFLUOROMETHYL)CINNAMIC ACID CAS#: 1017777-95-5 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

solubility of 2-Methyl-3-(trifluoromethyl)cinnamic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methyl-3-(trifluoromethyl)cinnamic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of Complex Active Pharmaceutical Ingredients

In the realm of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of a particularly intriguing molecule: 2-Methyl-3-(trifluoromethyl)cinnamic acid.

We will delve into the molecular architecture of 2-Methyl-3-(trifluoromethyl)cinnamic acid, dissecting how each functional group contributes to its overall solubility profile. Furthermore, we will present detailed experimental protocols for accurately determining its solubility in a range of organic solvents, alongside an exploration of cutting-edge computational models that offer predictive power. This guide is structured to be a self-validating system, where theoretical understanding is reinforced by practical, actionable experimental and computational workflows.

Part 1: Deconstructing the Molecule: Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which, in more technical terms, relates to the interplay of intermolecular forces between the solute and solvent molecules.[1] To predict the solubility of 2-Methyl-3-(trifluoromethyl)cinnamic acid, we must first examine its structural features: the cinnamic acid backbone, the methyl group, and the trifluoromethyl group.

The Cinnamic Acid Core: Cinnamic acid itself is a white crystalline solid that is slightly soluble in water but freely soluble in many organic solvents.[2] Its solubility is dictated by the polar carboxylic acid group, which can engage in hydrogen bonding, and the nonpolar phenyl ring, which favors interactions with nonpolar solvents.

The Influence of the Methyl Group: The introduction of a methyl group at the 2-position of the phenyl ring will generally decrease the molecule's polarity and increase its lipophilicity. This is expected to slightly reduce its solubility in polar solvents and enhance its solubility in nonpolar solvents.

The Impact of the Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties in medicinal chemistry.[3] It is strongly electron-withdrawing and significantly increases the lipophilicity of a molecule.[3][4] This enhancement in lipophilicity is a key factor that suggests 2-Methyl-3-(trifluoromethyl)cinnamic acid will exhibit favorable solubility in a range of organic solvents. The -CF3 group can also influence the acidity of the carboxylic acid, which in turn affects its solubility in protic versus aprotic solvents.

The interplay of these functional groups suggests that 2-Methyl-3-(trifluoromethyl)cinnamic acid will be most soluble in solvents that can accommodate both polar interactions (via the carboxylic acid) and nonpolar interactions (via the substituted phenyl ring).

Sources

Foreword: The Strategic Role of Fluorine in Cinnamic Acid Scaffolds

An In-Depth Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Cinnamic Acids

Cinnamic acid and its derivatives represent a foundational class of compounds, celebrated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] As drug development professionals, our goal is not merely to identify active compounds but to rationally engineer molecules with enhanced efficacy, stability, and favorable pharmacokinetic profiles. The introduction of fluorine-containing groups is a cornerstone strategy in modern medicinal chemistry to achieve these ends.[1][4]

Specifically, the trifluoromethyl (-CF₃) group, a small yet powerfully electron-withdrawing moiety, can profoundly alter the parent molecule's characteristics.[4][5] Its incorporation into the cinnamic acid backbone can significantly increase lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to biological targets.[4][5] This guide provides a detailed exploration of the biological activities conferred by this strategic substitution, moving beyond a simple catalog of effects to explain the causality behind experimental observations and provide actionable protocols for further research.

Core Synthesis Strategy: Knoevenagel Condensation

The most reliable and versatile method for synthesizing trifluoromethyl-substituted cinnamic acids is the Knoevenagel condensation.[1] This reaction provides a direct and efficient route to the α,β-unsaturated carbonyl system characteristic of cinnamic acids.

The causality of this choice rests on its efficiency and tolerance for diverse functional groups. The reaction involves a base-catalyzed condensation between a trifluoromethyl-substituted benzaldehyde and a compound with an active methylene group, typically malonic acid. The base (e.g., piperidine in pyridine) deprotonates the malonic acid, forming a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the final substituted cinnamic acid.[1] This method is self-validating in its high yields and the purity of the resulting (E)-isomer, which is thermodynamically favored.

Caption: General workflow for the Knoevenagel condensation synthesis.

Antimicrobial and Antimycobacterial Activity

The substitution of a trifluoromethyl group onto the cinnamic acid scaffold, particularly in the form of N-arylcinnamamides, confers potent antimicrobial activity.[6] This is especially relevant in the face of rising antimicrobial resistance.

Spectrum of Activity & Structure-Activity Relationship (SAR)

Research has demonstrated efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria, such as Mycobacterium smegmatis and M. marinum.[2][5][6] A critical insight derived from comparative studies is the profound influence of the -CF₃ group's position on the phenyl ring. The antistaphylococcal and antimycobacterial activities follow a distinct pattern: meta > ortho > para .[6] Anilides of 3-(trifluoromethyl)cinnamic acid consistently show the highest potency, while para-substitution often leads to a complete loss of activity.[6] This relationship underscores the importance of steric and electronic factors in the molecule's interaction with its bacterial target.

Caption: Structure-Activity Relationship for antimicrobial effects.

Quantitative Antimicrobial Data

The efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound Class | Target Organism | MIC Range (µM) | Reference |

| Anilides of 3-(trifluoromethyl)cinnamic acid | S. aureus (incl. MRSA) | 0.15 – 5.57 | [2] |

| Anilides of 4-(trifluoromethyl)cinnamic acid | S. aureus (incl. MRSA) | 0.15 – 5.57 | [2] |

| Anilides of 3-(trifluoromethyl)cinnamic acid | M. smegmatis | 9.36 – 51.7 | [2] |

| Anilides of 3-(trifluoromethyl)cinnamic acid | M. marinum | 0.29 – 2.34 | [2] |

Mechanism of Action

The primary mechanism appears to be the disruption of bacterial cellular processes. Studies suggest that these compounds inhibit bacterial respiration.[2] Furthermore, for mycobacteria, docking studies have shown a high binding affinity for the enzyme InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis, a critical component of the mycobacterial cell wall.[2] This dual-pronged attack—disrupting both energy production and cell wall integrity—explains the potent bactericidal activity observed.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a self-validating system for assessing antimicrobial potency.

-

Preparation of Inoculum:

-

Culture the target bacterium (e.g., S. aureus ATCC 29213) on an appropriate agar plate overnight.

-

Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells. The validation of this concentration via colony counting is a critical control step.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using CAMHB, creating a range of concentrations to be tested.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Ciprofloxacin can be used as a reference antibiotic.[6]

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

Anticancer Activity

The introduction of the -CF₃ group is a proven strategy for enhancing the cytotoxic potential of cinnamic acid derivatives against various cancer cell lines.[3][5][7][8]

Mechanism of Action: Inhibition of Pro-Survival Signaling

The anticancer effects of trifluoromethyl-substituted cinnamic acids are not due to non-specific toxicity but rather the targeted disruption of key signaling pathways essential for cancer cell proliferation and survival.[5] These compounds have been shown to modulate pathways including:

-

NF-κB Pathway: Inhibition of this pathway reduces the transcription of pro-inflammatory and pro-survival genes.[5][9]

-

PI3K/Akt Pathway: This is a central node for cell growth, proliferation, and survival. Its inhibition can induce apoptosis.[5][10]

-

MAPK Pathway: This pathway regulates processes like proliferation, gene expression, and apoptosis.[5][11]

By inhibiting these pathways, the compounds effectively induce programmed cell death (apoptosis) in cancer cells.[1]

Caption: Inhibition of the NF-κB pathway by CF₃-cinnamic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity (IC₅₀ Determination)

The MTT assay is a colorimetric, self-validating method for assessing a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[5][12]

-

Cell Seeding:

-

Seed cancer cells (e.g., A-549 human lung carcinoma) into a 96-well plate at a density that ensures logarithmic growth throughout the experiment (e.g., 5,000 cells/well).[7]

-

Allow cells to adhere and stabilize overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various compound concentrations. Include a vehicle control (medium with solvent, e.g., 0.1% DMSO).

-

Incubate for a defined period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the MTT medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at ~570 nm.[12]

-

-

IC₅₀ Calculation:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value—the concentration that causes a 50% reduction in cell viability.[5]

-

Neuroprotective Activity

Emerging evidence suggests that trifluoromethyl-substituted cinnamic acid derivatives possess significant neuroprotective potential, offering promising avenues for treating conditions involving cognitive decline and neuronal damage.[10][13]

Mechanism of Action: Promoting Neurogenesis

A notable example is the synthetic compound 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18). In a preclinical model of chronic cerebral hypoperfusion, a major cause of vascular dementia, AE-18 was shown to restore learning and memory.[10] The underlying mechanism is its ability to promote neurogenesis. In vitro studies confirmed that AE-18 promotes neuronal proliferation and differentiation by upregulating the brain-derived neurotrophic factor (BDNF) via the PI3K/Akt/CREB signaling pathway .[10] This demonstrates a sophisticated biological effect beyond simple cytotoxicity, highlighting the potential for these compounds in regenerative neurology.

Caption: AE-18 promotes neurogenesis via the PI3K/Akt/CREB pathway.

Cholinesterase Inhibition

Another facet of neuromodulatory activity is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[14][15] By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, a therapeutic strategy for diseases like Alzheimer's. Structure-activity studies have shown that para-substituted fluorine or chlorine derivatives exhibit potent and selective activity against AChE.[14] One such derivative demonstrated an AChE IC₅₀ value of 1.11 µM with high selectivity over BChE.[14]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard, reliable method for measuring AChE activity.

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 100 mM, pH 8.0).

-

Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the test compound in buffer. The solvent concentration must be kept low and constant.

-

Prepare a solution of AChE enzyme.

-

-

Assay Procedure:

-

In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind.

-

Initiate the reaction by adding the substrate, ATCI.

-

-

Measurement and Analysis:

-

AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

-

Measure the rate of color change by reading the absorbance at 412 nm kinetically over several minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Conclusion and Future Outlook

The strategic incorporation of a trifluoromethyl group into the cinnamic acid scaffold is a highly effective approach for generating compounds with potent and diverse biological activities. We have demonstrated that these derivatives are not merely analogs of the parent compound but represent a distinct class of molecules with enhanced antimicrobial, anticancer, and neuroprotective properties.[1][5]

The clear structure-activity relationships, particularly in the antimicrobial domain, provide a rational basis for the design of next-generation agents.[6] The targeted inhibition of key cellular signaling pathways in cancer and neuronal cells highlights a sophisticated mechanism of action that can be further exploited.[5][10]

Future research should focus on a more systematic and comparative evaluation of a broader range of analogs to fully elucidate the SAR for anticancer and neuroprotective activities.[1] Advancing the most promising leads into in vivo models of disease is the critical next step to validate their therapeutic potential and pave the way for clinical development.

References

- A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery. Benchchem.

- A Comparative Structural Analysis of 3-(Trifluoromethoxy)cinnamic Acid and Its Analogs in Drug Discovery. Benchchem.

- Anti-infective Activity of Selected Trifluoromethyl-substituted N-Arylcinnamamides. Sciforum.

- Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Deriv

- A Technical Guide to the Biological Activity of Ortho-Substituted Cinnamic Acids. Benchchem.

- A Comparative Analysis of the Biological Activities of 3-(Trifluoromethoxy)cinnamic Acid and Other Cinnamic Acids. Benchchem.

- Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections. PMC - NIH.

- The Multifaceted Biological Activities of Cinnamic Acid and Its Deriv

- Protective Effects of 4-Trifluoromethyl-(E)

- Results of enzymatic inhibition of cinnamic acid derivatives against enzyme tyrosinase.

- Cinnamic Acid Derivatives: A Technical Guide to Biological Efficacy. Benchchem.

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Unpublished.

- Antioxidant and Hypolipidemic Activities of Cinnamic Acid Deriv

- Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry.

- Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PMC - NIH.

- Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. OUCI.

- Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed.

- Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI.

- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI.

- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.

- Design and biological activity of trifluoromethyl containing drugs. Wechem.

- Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evalu

- Cinnamic acid derivatives as anticancer agents-a review. PubMed.

- Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evalu

- Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI.

- New neuroprotective derivatives of cinnamic acid by biotransform

- Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. MDPI.

- The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI.

- Discovery of new cinnamic derivatives as anti-inflammatory agents for tre

- Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. PubMed.

- Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. MDPI.

- Structure-activity rel

- E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutam

- Transition State Analog Enzyme Inhibitors: Structure-Activity Rel

- Influence of some cinnamic acid derivatives on changes of the tricarboxylic acid cycle enzymes activity in rats under brain ischemia conditions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sciforum.net [sciforum.net]

- 7. One moment, please... [biointerfaceresearch.com]

- 8. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New neuroprotective derivatives of cinnamic acid by biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Introduction of Fluorine in Cinnamic Acid Scaffolds: A Technical Guide to Discovery, Synthesis, and Application

Introduction: The Emergence of a Privileged Scaffold

Cinnamic acid and its derivatives represent a class of naturally occurring and synthetic compounds that have long captured the attention of medicinal chemists.[1] Found in a variety of plants, these simple phenolic compounds exhibit a surprisingly broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The inherent versatility of the cinnamic acid backbone, with its reactive carboxylic acid, alkene, and phenyl ring moieties, makes it an ideal scaffold for chemical modification and the development of novel therapeutic agents.[3][4]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[5][6] The unique attributes of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug's metabolic stability, lipophilicity, binding affinity, and bioavailability.[5][7] This guide provides an in-depth technical exploration of the discovery, synthesis, and application of fluorinated cinnamic acid derivatives, a class of compounds that elegantly marries the privileged scaffold of cinnamic acid with the transformative potential of fluorine.

A Historical Perspective: From Natural Products to Fluorinated Analogs

The journey of cinnamic acid derivatives in science began with their isolation from natural sources.[1] For centuries, traditional medicine has utilized plants rich in these compounds for their therapeutic benefits.[2] The advent of modern organic chemistry in the 19th and 20th centuries enabled the systematic study and synthesis of these natural products, with classic reactions like the Perkin and Knoevenagel condensations providing foundational methods for their preparation.[8][9]

The field of organofluorine chemistry, though its roots trace back to the 19th century, truly blossomed in the mid-20th century with the development of safer and more selective fluorinating agents.[10] This opened the door for medicinal chemists to explore the impact of fluorination on a wide array of bioactive molecules. It was a natural and logical progression to apply these newfound fluorination strategies to the well-established cinnamic acid scaffold, aiming to enhance its inherent therapeutic potential. While pinpointing the exact first synthesis of a fluorinated cinnamic acid derivative is challenging, the confluence of these two fields of study in the latter half of the 20th century undoubtedly marks the beginning of this exciting area of research.

Synthetic Strategies for Fluorinated Cinnamic Acid Derivatives

The synthesis of fluorinated cinnamic acid derivatives can be broadly categorized into two main approaches: the use of fluorinated starting materials or the introduction of fluorine onto a pre-existing cinnamic acid scaffold. The choice of strategy is often dictated by the desired position of the fluorine atom(s) and the availability of precursors.

Ring Fluorination: Modifying the Aromatic Core

The most common approach to synthesizing ring-fluorinated cinnamic acids involves the condensation of a fluorinated benzaldehyde with a suitable C2-synthon, typically malonic acid or its derivatives.

Caption: General workflow for synthesizing ring-fluorinated cinnamic acids.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of 4-Fluorocinnamic Acid [9]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (as solvent and base).

-

Catalyst Addition: Add a catalytic amount of piperidine.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 4-fluorocinnamic acid.

The choice of base and solvent system can be optimized to improve yields and minimize side reactions. This method is versatile and can be applied to a wide range of substituted fluorobenzaldehydes.

Side-Chain Fluorination: Introducing Fluorine on the Acrylic Acid Moiety

Introducing fluorine onto the acrylic acid side chain presents a different set of synthetic challenges. Direct fluorination of the double bond can be difficult to control. Therefore, strategies often involve the use of fluorinated building blocks.

Experimental Protocol: Synthesis of α-Fluorocinnamic Acid Derivatives

The synthesis of α-fluorocinnamic acid derivatives can be achieved through various methods, including the reaction of a phosphonate ylide with a carbonyl compound (Horner-Wadsworth-Emmons reaction) using a fluorinated phosphonate reagent.

-

Reagent Preparation: Prepare the α-fluoro phosphonate reagent, for example, triethyl 2-fluoro-2-phosphonoacetate.

-

Ylide Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the α-fluoro phosphonate reagent in an anhydrous aprotic solvent (e.g., THF). Cool the solution to -78 °C and add a strong base, such as sodium hydride or n-butyllithium, to generate the ylide.

-

Reaction with Aldehyde: To the cold ylide solution, slowly add a solution of benzaldehyde (or a substituted benzaldehyde) in the same anhydrous solvent.

-

Reaction Progression: Allow the reaction to stir at low temperature for a specified time, then gradually warm to room temperature. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield the α-fluorocinnamic ester.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a THF/water mixture).

Caption: Horner-Wadsworth-Emmons approach to α-fluorocinnamic esters.

The Impact of Fluorination on Biological Activity: A Mechanistic Perspective

The introduction of fluorine into the cinnamic acid scaffold can have a profound impact on its biological activity. This is due to the unique electronic and steric properties of the fluorine atom, which can influence several key drug-like properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7] This can significantly increase the half-life of a drug, leading to improved pharmacokinetic profiles.[5]

-

Lipophilicity: Fluorine is a highly lipophilic atom. Its introduction can increase the overall lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.[5]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors.[5] It can also participate in hydrogen bonding, further enhancing binding affinity.

-

Conformational Control: The steric bulk of the fluorine atom, although small, can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation.

Applications in Drug Discovery and Development

The unique properties conferred by fluorination have led to the exploration of fluorinated cinnamic acid derivatives in a variety of therapeutic areas.

Anticancer Agents

A significant body of research has focused on the development of fluorinated cinnamic acid derivatives as anticancer agents.[2][11] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

One notable target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in cancer cells.[11] Certain fluorinated cinnamide derivatives have demonstrated potent inhibitory activity against EGFR, leading to cell cycle arrest at the G1 phase and the induction of apoptosis.[11]

Caption: Inhibition of EGFR signaling by fluorinated cinnamide derivatives.

Table 1: Cytotoxic Activity of Selected Fluorinated Cinnamic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazolone derivative 6 | HepG2 (Liver) | 4.23 | [11] |

| N-(4-hydroxyphenyl)-4-fluorocinnamide | HepG2 (Liver) | 7.81 | [11] |

| Compound with 4-fluoro phenyl ring | M. tuberculosis H37Ra | 0.36 µg/mL | [2] |

Antimicrobial Agents

Fluorinated cinnamic acid derivatives have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.[12][13] The mechanism of action is often attributed to the disruption of the microbial cell membrane, leading to cell lysis and death.[12] The lipophilic nature of the fluorinated compounds may facilitate their interaction with and penetration of the lipid-rich cell membranes of microorganisms.

Cholinesterase Inhibitors for Neurodegenerative Diseases

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for the management of Alzheimer's disease. Studies have shown that the position of fluorine or chlorine substitution on the cinnamic acid ring significantly affects the inhibitory activity and selectivity against these enzymes.[14] For instance, para-substituted compounds often exhibit potent activity against AChE and poor activity against BChE, while ortho-substituted analogs tend to show the opposite effect.[14]

Conclusion and Future Directions

The strategic incorporation of fluorine into the cinnamic acid scaffold has proven to be a highly effective strategy for the development of novel therapeutic agents with enhanced potency and improved pharmacokinetic properties. The versatility of the cinnamic acid backbone, coupled with the unique modulatory effects of fluorine, has yielded a rich pipeline of compounds with promising anticancer, antimicrobial, and neuroprotective activities.

Future research in this area will likely focus on several key aspects:

-

Development of Novel Synthetic Methodologies: The discovery of more efficient and selective methods for the synthesis of complex fluorinated cinnamic acid derivatives will be crucial for expanding the chemical space and accessing novel structures.

-

In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will be essential for rational drug design and optimization.

-

Exploration of New Therapeutic Targets: The broad-spectrum bioactivity of fluorinated cinnamic acid derivatives suggests that they may have potential applications in a wide range of diseases beyond those already explored.

-

Preclinical and Clinical Development: The most promising candidates from preclinical studies will need to be advanced into clinical trials to evaluate their safety and efficacy in humans.

References

- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development.

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (n.d.).

- Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. (n.d.).

- Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. (2022). PubMed.

- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). PMC - NIH.

- Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). MDPI.

- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024).

- Preclinical Research on Cinnamic Acid Derivatives for the Prevention of Liver Damage: Promising Therapies for Liver Diseases. (n.d.). MDPI.

- Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PMC - PubMed Central.

- Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). MDPI.

- Synthesis of Cinnamic Acid Derivatives Lei Zhao, Yuanbiao Tu and Yuping Guo. (n.d.).

- Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candid

- CAS 14290-86-9: trans-4-Fluorocinnamic acid. (n.d.). CymitQuimica.

- The Many Roles for Fluorine in Medicinal Chemistry. (n.d.).

- Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. (n.d.). PubMed.

- (PDF) Structure Activity Relationship Studies of Cinnamic Acid Derivatives as Inhibitors of Human Neutrophil Elastase Revealed by Ligand Docking Calculations. (2025).

- Chemists develop reaction cascade to produce fluorin

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI.

- Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in r

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

- Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialyl

- Role of Fluorine in Drug Design and Drug Action | Request PDF. (2025).

- Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Two routes of biochemical evolution of the cinnamic acid-inspired inhibitors of protein kinases. (n.d.).

- Synthesis Report on Understanding Side-Chain Fluorinated Polymers and Their Life Cycle. (2022). O.N.E.

- Preclinical Research on Cinnamic Acid Derivatives for the Prevention of Liver Damage: Promising Therapies for Liver Diseases. (2025).

- The role of fluorine in medicinal chemistry. (2007). PubMed.

- Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applic

- Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialyl

- Synthesis of Side Chain Fluorinated Amino Acids and Their Effects on the Properties of Peptides and Proteins | Request PDF. (n.d.).

- Cinnamic acid derivatives as chemosensitising agents against DOX-treated lung cancer cells - Involvement of carbonyl reductase 1. (2020). PubMed.

- Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applic

- Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (n.d.). Chemical Science (RSC Publishing).

- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF. (2025).

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Cinnamic acid. (n.d.). Wikipedia.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Deriv

Sources

- 1. CAS 14290-86-9: trans-4-Fluorocinnamic acid | CymitQuimica [cymitquimica.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 4. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]

- 11. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials [mdpi.com]

- 13. Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

structural characterization of 2-Methyl-3-(trifluoromethyl)cinnamic acid

An In-depth Technical Guide: Structural Characterization of 2-Methyl-3-(trifluoromethyl)cinnamic Acid

Authored by: Gemini, Senior Application Scientist

Introduction